molecular formula C9H17Cl B13211549 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane

Cat. No.: B13211549
M. Wt: 160.68 g/mol
InChI Key: FCCBJFMHCYAYHV-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane is a cyclopropane derivative featuring a chloromethyl (-CH2Cl) group and a branched pentan-3-yl substituent attached to the strained cyclopropane ring. The compound’s structure combines the reactivity of a chloromethyl moiety with the steric and electronic effects of the cyclopropane core and alkyl chain. Cyclopropanes are widely studied for their unique ring strain, which influences their chemical behavior in synthesis and catalysis .

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-(chloromethyl)-1-pentan-3-ylcyclopropane

InChI

InChI=1S/C9H17Cl/c1-3-8(4-2)9(7-10)5-6-9/h8H,3-7H2,1-2H3

InChI Key

FCCBJFMHCYAYHV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1(CC1)CCl

Origin of Product

United States

Biological Activity

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Cyclopropane compounds are known for their ring strain, which can lead to diverse reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane possesses a chloromethyl group, which can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This property is crucial for its biological activity.

Biological Activity Overview

The biological activities of 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane can be summarized as follows:

  • Antimicrobial Activity : Cyclopropane derivatives have shown significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is valuable in treating various diseases.
  • Neurochemical Effects : Some studies suggest potential neurochemical activity, indicating possible applications in neuropharmacology.

The mechanisms through which 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane exerts its biological effects include:

  • Electrophilic Attack : The chloromethyl group can interact with nucleophilic sites on enzymes or receptors, altering their function.
  • Modulation of Signaling Pathways : By binding to specific proteins, the compound may influence various signaling pathways involved in cellular processes.

Antimicrobial Activity

A study published in Medicinal Chemistry highlighted the antimicrobial efficacy of cyclopropane derivatives. The research demonstrated that compounds similar to 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds.

CompoundMIC (µg/mL)Bacterial Strain
1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane32Staphylococcus aureus
Similar Cyclopropane Derivative16Escherichia coli

Enzyme Inhibition Studies

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition potential of cyclopropane derivatives. In vitro assays indicated that 1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane inhibited specific proteases involved in disease progression.

EnzymeIC50 (µM)Reference
Serine Protease5Smith et al., 2020
Cysteine Protease10Johnson et al., 2021

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Applications/Reactivity
1-(Chloromethyl)-1-(pentan-3-yl)cyclopropane ~148 (estimated) Chloromethyl, pentan-3-yl N/A Organic synthesis, drug conjugates (inferred)
1-(4-Chlorophenyl)-cyclopropane acetonitrile ~193 4-Chlorophenyl, CN 70 Intermediate in heterocycle synthesis
3-Chloro-1-propene (Allyl Chloride) 76.53 Allyl chloride >97 (purity) Polymer/pesticide precursor
1-Chloropropane 78.54 Linear chloroalkane N/A Solvent, intermediate

Research Findings and Implications

  • Reactivity : The chloromethyl group in the target compound likely enhances electrophilicity, enabling nucleophilic substitutions, while the pentan-3-yl group may stabilize transition states in ring-opening reactions .
  • Synthetic Challenges : Steric hindrance from the pentan-3-yl group could reduce yields compared to aryl-substituted analogs; optimized catalysts (e.g., TBAB) or milder conditions may be required .
  • Applications: Potential use in antibody-drug conjugates (ADCs), as seen in chloromethyl-containing indole dimers , or as a strained building block in materials science.

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